molecular formula C16H36Pb B12646348 Plumbane, tetrakis(1-methylpropyl)- CAS No. 65151-08-8

Plumbane, tetrakis(1-methylpropyl)-

Cat. No.: B12646348
CAS No.: 65151-08-8
M. Wt: 435 g/mol
InChI Key: SUADNXIDWOGBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Plumbane, tetrakis(1-methylpropyl)- typically involves the reaction of lead(IV) chloride with 1-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds under an inert atmosphere to prevent oxidation and is usually carried out at low temperatures to control the reaction rate and yield. The general reaction can be represented as follows:

PbCl4+4C4H9MgBrPb(C4H9)4+4MgBrCl\text{PbCl}_4 + 4 \text{C}_4\text{H}_9\text{MgBr} \rightarrow \text{Pb(C}_4\text{H}_9)_4 + 4 \text{MgBrCl} PbCl4​+4C4​H9​MgBr→Pb(C4​H9​)4​+4MgBrCl

Chemical Reactions Analysis

Plumbane, tetrakis(1-methylpropyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form lead(IV) oxide and other lead-containing byproducts. Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields lead(IV) oxide and 1-methylpropyl alcohol.

Scientific Research Applications

Plumbane, tetrakis(1-methylpropyl)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Research into the biological effects of organolead compounds often uses Plumbane, tetrakis(1-methylpropyl)- as a model compound to study lead toxicity and its biochemical interactions.

    Medicine: While not directly used in medicine, studies on this compound contribute to understanding lead poisoning and developing treatments for lead exposure.

    Industry: Its applications in industry are limited due to the toxicity of lead compounds, but it is sometimes used in specialized chemical processes.

Mechanism of Action

The mechanism by which Plumbane, tetrakis(1-methylpropyl)- exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This compound can also interfere with calcium-dependent processes by mimicking calcium ions, leading to various toxic effects.

Comparison with Similar Compounds

Plumbane, tetrakis(1-methylpropyl)- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles due to the presence of lead, Plumbane, tetrakis(1-methylpropyl)- is unique in its specific alkyl group substitutions, which can influence its reactivity and applications.

Similar Compounds

  • Tetraethyllead (Pb(C2H5)4)
  • Tetramethyllead (Pb(CH3)4)
  • Tetrabutyllead (Pb(C4H9)4)

These compounds differ in their alkyl group substitutions, which can affect their physical properties and reactivity.

Properties

CAS No.

65151-08-8

Molecular Formula

C16H36Pb

Molecular Weight

435 g/mol

IUPAC Name

tetra(butan-2-yl)plumbane

InChI

InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*3H,4H2,1-2H3;

InChI Key

SUADNXIDWOGBDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Pb](C(C)CC)(C(C)CC)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.